Cas no 73568-35-1 (6-Bromo-2-chloroquinoline-3-carbaldehyde)

6-Bromo-2-chloroquinoline-3-carbaldehyde structure
73568-35-1 structure
Nome del prodotto:6-Bromo-2-chloroquinoline-3-carbaldehyde
Numero CAS:73568-35-1
MF:C10H5BrClNO
MW:270.509800672531
MDL:MFCD08706312
CID:552936
PubChem ID:329773524

6-Bromo-2-chloroquinoline-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Bromo-2-chloroquinoline-3-carbaldehyde
    • 2-Chloro-6-bromoquinoline-3-carboxaldehyde
    • 3-Quinolinecarboxaldehyde,6-bromo-2-chloro-
    • 6-Bromo-2-chloroquinoline-3-carboxaldehyde
    • 2-chloro-6-bromo-quinoline-3-carboxaldehyde
    • 6-Bromo-2-chloro-3-formyl quinoline
    • ACT08282
    • AG-G-91158
    • AGN-PC-0093AV
    • CTK5D8252
    • 3-Quinolinecarboxaldehyde, 6-bromo-2-chloro-
    • 6-bromo-2-chloro-quinoline-3-carbaldehyde
    • DCZCMZVZWKXJAF-UHFFFAOYSA-N
    • FCH1389989
    • AB48723
    • AK114293
    • 2-Chloro-6-broMoquinoline-3-carbaldehyde
    • OR309202
    • AX8220955
    • X5673
    • T6643
    • FT-0739910
    • MFCD08706312
    • SY227448
    • B5242
    • CS-0138292
    • 6-Bromo-2-chloroquinoline-3-carboxaldehyde, AldrichCPR
    • AKOS005218012
    • DTXSID80465890
    • 73568-35-1
    • SCHEMBL8672
    • AS-19221
    • A1-01443
    • EN300-703648
    • DB-074713
    • MDL: MFCD08706312
    • Inchi: 1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
    • Chiave InChI: DCZCMZVZWKXJAF-UHFFFAOYSA-N
    • Sorrisi: BrC1C([H])=C([H])C2C(C=1[H])=C([H])C(C([H])=O)=C(N=2)Cl

Proprietà calcolate

  • Massa esatta: 268.92430g/mol
  • Massa monoisotopica: 268.92430g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 226
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 30

Proprietà sperimentali

  • Densità: 1.727
  • Punto di fusione: 188°C(lit.)
  • Punto di ebollizione: 389.834°C at 760 mmHg
  • Punto di infiammabilità: 189.565°C
  • Indice di rifrazione: 1.715
  • PSA: 29.96000
  • LogP: 3.46320

6-Bromo-2-chloroquinoline-3-carbaldehyde Informazioni sulla sicurezza

6-Bromo-2-chloroquinoline-3-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208932-250mg
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
250mg
¥507.00 2024-07-28
eNovation Chemicals LLC
Y1046690-1g
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 98.0%
1g
$160 2024-06-07
Apollo Scientific
OR309202-5g
6-Bromo-2-chloroquinoline-3-carboxaldehyde
73568-35-1 98+%
5g
£417.00 2025-02-20
TRC
B801993-100mg
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1
100mg
$ 95.00 2022-06-06
eNovation Chemicals LLC
Y1111832-1g
6-Bromo-2-chloroquinoline-3-carboxaldehyde
73568-35-1 95%
1g
$295 2024-08-03
TRC
B801993-500mg
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1
500mg
$ 365.00 2022-06-06
Chemenu
CM144990-250mg
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
250mg
$*** 2023-05-29
Chemenu
CM144990-5g
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
5g
$843 2021-08-05
OTAVAchemicals
7020617823-1000MG
6-bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
1g
$137 2023-06-25
OTAVAchemicals
7020617823-250MG
6-bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
250MG
$91 2023-06-25
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:73568-35-1)6-Bromo-2-chloroquinoline-3-carbaldehyde
A853143
Purezza:99%
Quantità:5g
Prezzo ($):418.0